Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate
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Overview
Description
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is a useful research compound. Its molecular formula is C7H11F3O5S and its molecular weight is 264.22. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structure-Activity Relationships
Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is utilized in the synthesis of nonsteroidal antiandrogens, showing potential in the treatment of androgen-responsive diseases. The compound's derivatives, particularly those with a trifluoromethyl group, exhibit partial androgen agonist activity, leading to the development of potent antiandrogens like ICI 176334, which are being explored for benign and malignant conditions (Tucker, Crook, & Chesterson, 1988).
Electrochemical Studies in Non-aqueous Solvents
Research on this compound contributes to understanding the dissociation behavior of trifluoromethanesulfonic acid in non-aqueous solvents. This knowledge is crucial for electrochemical applications, where the strength and dissociation of acids in various solvents impact the performance of electrochemical systems (Fujinaga & Sakamoto, 1977).
Zwitterionic Polymers and Copolymers
The compound plays a role in the synthesis of zwitterionic polymers and copolymers, which exhibit unique solubility behavior influenced by copolymer composition, pH, and electrolyte concentration. These materials are of interest for their potential applications in biotechnology and medicine, given their responsive nature to environmental changes (Kathmann, White, & McCormick, 1997).
Ionic Liquids and Catalysis
This compound contributes to the field of ionic liquids, particularly in the synthesis of triflate anion ionic liquids. These ionic liquids have unique properties and are used in various applications, including catalysis, electrochemistry, and green chemistry. The solvent-free synthesis of high purity triflate ionic liquids from this compound opens up new avenues for sustainable chemical processes (Ignat’ev et al., 2012).
Synthesis of Cyclopropane Derivatives
The compound is also employed in the synthesis of cyclopropane derivatives, which are valuable in medicinal chemistry and organic synthesis. The ability to undergo double alkylation with active methylene compounds leads to the production of trifluoromethylated cyclopropane derivatives, which are important intermediates in the synthesis of a variety of bioactive molecules (Kasai et al., 2012).
Safety and Hazards
The safety information available indicates that Methyl 2,2-dimethyl-3-(trifluoromethanesulfonyloxy)propanoate is potentially dangerous. The GHS pictograms indicate that it may cause harm if swallowed (H301), cause severe skin burns and eye damage (H314), and may be harmful if inhaled (H332) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-(trifluoromethylsulfonyloxy)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O5S/c1-6(2,5(11)14-3)4-15-16(12,13)7(8,9)10/h4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGPVHJRBMESDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COS(=O)(=O)C(F)(F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.